2-Methyl-4-(trifluoromethoxy)phenylacetonitrile chemical structure and physical properties
2-Methyl-4-(trifluoromethoxy)phenylacetonitrile chemical structure and physical properties
An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile, a highly functionalized aromatic compound of increasing importance in medicinal chemistry and materials science. We delve into the molecule's unique architecture, detailing how the synergistic effects of the methyl, trifluoromethoxy, and phenylacetonitrile moieties contribute to its valuable physicochemical profile. This document outlines its core properties, presents a robust synthetic pathway with a detailed experimental protocol, and explores its applications as a strategic building block in the design of novel pharmaceutical agents. The guide is structured to provide not just data, but a field-proven perspective on the causality behind its utility, empowering researchers to leverage this versatile intermediate in their development programs.
Molecular Architecture and Physicochemical Profile
2-Methyl-4-(trifluoromethoxy)phenylacetonitrile (C₁₀H₈F₃NO) is a strategically designed molecule where each substituent plays a critical role in defining its chemical behavior and utility. The core is a phenylacetonitrile scaffold, a structure renowned for its versatility as a precursor in pharmaceutical synthesis.[1][2]
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Phenylacetonitrile Core : This group provides a reactive benzylic methylene group (the -CH₂- adjacent to the ring and nitrile) whose protons are acidic, allowing for a wide range of C-C bond-forming reactions.[1]
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2-Methyl Group : The ortho-methyl group introduces steric hindrance and alters the electronic properties of the aromatic ring, which can influence reaction kinetics and the conformational preferences of resulting derivatives.
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4-Trifluoromethoxy (-OCF₃) Group : This is the molecule's most defining feature. The -OCF₃ group is a powerful electron-withdrawing substituent, significantly more so than a simple methoxy group.[3] It is also highly lipophilic and metabolically stable, properties highly sought after in drug design to improve a candidate's pharmacokinetic profile.[3][4]
Caption: Chemical structure of 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile.
Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | PubChemLite[5] |
| Molecular Weight | 215.17 g/mol | Calculated |
| Monoisotopic Mass | 215.0558 Da | PubChemLite[5] |
| XlogP (Predicted) | 3.1 | PubChemLite[5] |
| Appearance | Inferred: Colorless to yellow liquid or low-melting solid | Based on related compounds[6] |
| Solubility | Inferred: Low water solubility, soluble in organic solvents | Based on high lipophilicity[3][7] |
| Boiling Point | Not available (Predicted to be high) | - |
| Melting Point | Not available | - |
Note: Experimental data for this specific molecule is limited. Some properties are inferred from structurally similar compounds and general chemical principles.
The Trifluoromethoxy (-OCF₃) Moiety: A "Super-Halogen" in Drug Design
The trifluoromethoxy group is often called a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to those of chlorine or fluorine, yet it offers distinct advantages.[8] Its incorporation into a molecule is a deliberate strategy to enhance drug-like properties.
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Enhanced Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[4][9] This high lipophilicity can significantly improve a drug's ability to permeate biological membranes, which is crucial for absorption and distribution in the body.[3]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[9] This can lead to a longer biological half-life for drug candidates.[3]
-
Electron-Withdrawing Nature : The strong inductive electron-withdrawing effect of the -OCF₃ group modifies the electronics of the aromatic ring, influencing its reactivity and its ability to engage in interactions like hydrogen bonding with biological targets.[3][4]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Cyanation of 2-Methyl-4-(trifluoromethoxy)benzyl chloride
This protocol is a representative model based on established procedures for similar compounds and should be adapted and optimized under appropriate laboratory conditions. [10][11] 1. Reaction Setup:
- In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN, 1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
- Causality: DMSO is used as the solvent to facilitate the dissolution of NaCN and enhance the nucleophilicity of the cyanide anion. The reaction is performed under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen.
2. Reagent Addition:
- Stir the suspension vigorously to ensure the NaCN is well-dispersated.
- Add a solution of 2-Methyl-4-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in a small amount of DMSO dropwise to the cyanide suspension over 30-60 minutes.
- Maintain the internal temperature between 25-35°C during the addition using a water bath for cooling if necessary.
- Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
3. Reaction Monitoring:
- After the addition is complete, stir the mixture at room temperature or slightly elevated (e.g., 35-40°C) for 2-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl chloride is consumed.
4. Work-up and Extraction:
- Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a larger volume of cold water.
- Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (NaCN, NaCl).
- Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Combine the organic layers and wash them sequentially with water and then brine to remove residual DMSO and inorganic impurities.
5. Purification:
- Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile.
Applications in Medicinal Chemistry and Drug Development
While 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile is primarily a building block rather than an active pharmaceutical ingredient (API) itself, its value is immense. Fluorinated compounds are prevalent in modern pharmaceuticals, with many approved drugs containing trifluoromethyl or trifluoromethoxy groups. [8][12][13]This intermediate serves as a key starting point for more complex molecular architectures.
-
Scaffold for API Synthesis : The reactive methylene group allows for alkylation or acylation, enabling the construction of more complex carbon skeletons. [1][14]For instance, it can be a precursor to disubstituted malonic esters, which are classic intermediates for synthesizing barbiturates like Phenobarbital. [1]* Bioisosteric Replacement : The trifluoromethoxy group can be used as a bioisostere for other groups to fine-tune a molecule's properties. Its unique combination of size, stability, and electronics makes it an excellent tool for optimizing lead compounds in a drug discovery pipeline. [4]* Intermediate for Agrochemicals : Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry, where the trifluoromethoxy group can enhance the potency and stability of pesticides and herbicides. [7][8]
Caption: Role as a versatile intermediate in the synthesis of APIs.
Safety, Handling, and Storage
As a member of the phenylacetonitrile (benzyl cyanide) class of compounds, 2-Methyl-4-(trifluoromethoxy)phenylacetonitrile must be handled with extreme caution. Data from structurally related compounds indicate significant toxicity. [2][15]
-
Hazards : Assumed to be toxic if swallowed, in contact with skin, or inhaled. [15][16]May cause serious skin and eye irritation. In case of fire, may emit toxic fumes of nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF). [16]* Handling :
-
Use only in a well-ventilated chemical fume hood. [15] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [17] * Avoid all direct contact with the substance. Avoid breathing vapors or mists. [15]* Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [18] * Keep locked up or in an area accessible only to qualified personnel. [15]* First Aid :
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. * Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. * Inhalation : Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. * Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [18]
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Conclusion
2-Methyl-4-(trifluoromethoxy)phenylacetonitrile stands out as a high-value chemical intermediate. Its molecular design thoughtfully combines the synthetic flexibility of the phenylacetonitrile core with the powerful pharmacokinetic-enhancing properties of the trifluoromethoxy group. This unique combination provides medicinal chemists and process development scientists with a potent tool for constructing novel molecules with improved metabolic stability and bioavailability. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the next generation of pharmaceuticals and advanced materials.
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